Rhenium(III) chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

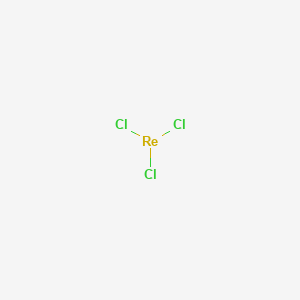

Rhenium(III) chloride (ReCl₃) is a transition metal halide with the molecular formula Cl₃Re and a molecular weight of 292.57 g/mol. It exists as a red crystalline solid (decomposes at ~500°C) with a density of 4,800 kg/m³ and slight solubility in water . Structurally, ReCl₃ is recognized for its tri-nuclear cluster configuration, Re₃Cl₉, formed via the thermal decomposition of rhenium(V) chloride (ReCl₅) or silver hexachlororhenate(IV) . Early studies often misidentified ReCl₄ as ReCl₃ due to synthesis ambiguities, but modern characterization confirms the tri-rhenium core in ReCl₃ . Its magnetic properties, including a low effective magnetic moment (~1.55 B.M. per Re atom), align with molecular orbital (M.O.) descriptions of cluster-based magnetism .

准备方法

Direct Chlorination of Rhenium Powder

The most industrially viable method for synthesizing ReCl₃ involves the direct reaction of rhenium metal powder with chlorine gas under controlled atmospheric conditions . This process, detailed in patent CN106348347A, employs a two-stage temperature protocol to maximize yield and minimize byproducts like rhenium pentachloride (ReCl₅).

Reaction Apparatus and Initial Setup

A tubular atmosphere furnace is loaded with rhenium powder spread uniformly at a thickness of 2–3 cm . Maintaining this layer thickness ensures optimal gas-solid interaction, as thicker layers impede chlorine diffusion, while thinner layers reduce throughput. The furnace is initially purged with nitrogen to eliminate moisture and oxygen, which could oxidize rhenium prematurely.

Temperature-Staged Chlorination

The reaction proceeds in two distinct phases:

-

Primary Chlorination : Chlorine gas is introduced at a flow rate of 1 m³/h, and the temperature is raised to 280–320°C at 20°C/min. This stage lasts 9–11 hours, during which Re reacts with Cl₂ to form a mixture of ReCl₃ and ReCl₅ .

-

Secondary Nitriding : After cooling to 180–220°C, chlorine flow is halted, and nitrogen is introduced at 3 m³/h for 3–4 hours. This step facilitates the decomposition of residual ReCl₅ into ReCl₃ via the reaction:

5 \xrightarrow{\text{N}2, \Delta} \text{ReCl}3 + \text{Cl}2 \uparrow \quadReCl5N2,ΔReCl3+Cl2↑[1]

Yield Optimization

Key parameters influencing yield include:

-

Gas Flow Rates : Suboptimal chlorine flow (<1 m³/h) reduces reaction kinetics, while excessive flow (>1 m³/h) promotes ReCl₅ formation .

-

Heating Rate : Rapid heating (>25°C/min) causes localized overheating, leading to ReCl₅ dominance .

-

Layer Thickness : Layers exceeding 3 cm result in incomplete chlorination, with yields dropping to 40–47% .

Under ideal conditions, this method achieves yields exceeding 80%, with the product exhibiting >98% purity by mass spectrometry .

Synthesis via Rhenium Pentachloride Decomposition

An alternative route involves the controlled decomposition of ReCl₅, as described in patent US2935399A. This method is advantageous for purifying ReCl₃ from crude rhenium metal contaminated with potassium or oxides.

Chlorination of Crude Rhenium Metal

Crude rhenium powder (containing up to 0.40% potassium) is treated with chlorine gas at 800°C in a Vycor apparatus . The reaction:

2 \rightarrow 2\text{ReCl}5 \quad2Re+5Cl2→2ReCl5[3]

produces ReCl₅, which sublimes and condenses in a cooled collection vessel.

Hydrolysis and Reduction

The collected ReCl₅ is hydrolyzed in ice-cooled distilled water to prevent excessive exothermicity:

5 + \text{H}2\text{O} \rightarrow \text{ReOCl}_3 + 2\text{HCl} \quadReCl5+H2O→ReOCl3+2HCl[3]

The resulting ReOCl₃ is reduced under hydrogen at 700°C to yield ReCl₃:

3 + \text{H}2 \rightarrow \text{ReCl}3 + \text{H}2\text{O} \quadReOCl3+H2→ReCl3+H2O[3]

Challenges and Mitigation

-

Byproduct Formation : Rapid hydrolysis without cooling favors ReO₃Cl and HCl, reducing ReCl₃ yield to <50% .

-

Residual Potassium : Pre-treatment with hydrogen at 800°C removes potassium as volatile KCl .

Comparative Analysis of Synthesis Methods

The direct method is preferred for large-scale production due to higher yields and simpler workflows. In contrast, the ReCl₅ route is reserved for purifying low-grade rhenium feedstocks.

Critical Factors Influencing Yield and Purity

Gas Composition and Flow Dynamics

-

Chlorine/Nitrogen Ratio : A Cl₂:N₂ ratio of 1:3 ensures complete ReCl₅ decomposition during the secondary nitriding stage .

-

Inert Gas Purging : Helium or argon purging before chlorination prevents oxide formation, enhancing reactivity .

Thermodynamic Considerations

The Gibbs free energy (ΔG) for ReCl₃ formation becomes favorable above 250°C, whereas ReCl₅ dominates at >400°C . Thus, maintaining temperatures below 320°C is critical.

Moisture Sensitivity

ReCl₃ hydrolyzes readily in humid air to form oxychlorides. Storage under dry nitrogen or argon is essential to preserve purity .

Physicochemical Properties and Applications

ReCl₃ is a dark red, crystalline solid with a boiling point exceeding 550°C . Its moisture sensitivity necessitates handling in gloveboxes or sealed apparatus. Key applications include:

化学反应分析

Vaporization and Gas-Phase Complexation

Rhenium(III) chloride undergoes vaporization at elevated temperatures, forming gaseous Re₃Cl₉ clusters. In the presence of AlCl₃, it forms a volatile adduct via:

Re₃Cl₉(s) + ³/₂ Al₂Cl₆(g) ⇌ Re₃Cl₉(AlCl₃)₃(g) .

| Property | Re₃Cl₉(g) | Re₃Cl₉(AlCl₃)₃(g) |

|---|---|---|

| Re–Re stretching frequency | 260 cm⁻¹ | 264 cm⁻¹ |

| ΔH° (vaporization) | 199 ± 9 kJ/mol | Not reported |

| ΔS° (vaporization) | 221 ± 13 J/(mol·K) | Not reported |

This reaction demonstrates the stabilization of Re clusters through Lewis acid coordination .

Redox Reactions in Solution

ReCl₃ participates in redox processes, particularly in HCl-rich environments:

-

Reduction : Re₃Cl₉ reacts with Hg in 6–12 M HCl to form [(C₆H₅)₄P]₂[Re₃(μ-Cl)₃Cl₇(H₂O)₂]·H₂O (Re₃⁸⁺ core) .

-

Oxidation : Exposure to O₂ regenerates Re₃Cl₉ or forms bridged hydroxo/chloro clusters like [(C₆H₅)₄P]₄[(Re₃(μ-Cl)₃Cl₇(μ-OH))₂] .

| Reaction Conditions | Product | Key Structural Feature |

|---|---|---|

| 6 M HCl + Hg | [Re₃(μ-Cl)₃Cl₇(H₂O)₂]²⁻ | Planar Re₃⁸⁺ framework |

| CH₃CN + O₂ | [Re₃(μ-Cl)₃Cl₇(CH₃C(O)NH)]²⁻ | Acetamide-bound Re₃⁸⁺ cluster |

| MeOH dissociation | [Re₃(μ-Cl)₃Cl₈(MeOH)]²⁻ | Methanol-coordinated Re₃⁹⁺ core |

These transformations highlight ReCl₃'s role in dioxygen activation and ligand exchange .

Hydrolysis and Solvent Interactions

ReCl₃ hydrolyzes in aqueous or organic solvents, exhibiting nitrile hydratase-like activity:

-

CH₃CN Hydrolysis : Re₃Cl₉ induces CH₃CN → CH₃C(O)NH₂ (acetamide) via intermediate [Re₃(μ-Cl)₃Cl₆.₅(CH₃CN)₁.₅(CH₃C(O)NH)₀.₅]²⁻ .

-

Water Coordination : Dissolution in HCl generates [Re₃(μ-Cl)₃Cl₉]³⁻, which binds H₂O or OH⁻ ligands depending on pH .

| Solvent | Primary Product | Application |

|---|---|---|

| HCl (6 M) | [Re₃(μ-Cl)₃Cl₉]³⁻ | Cluster stabilization |

| CH₃CN | Acetamide derivatives | Biomimetic catalysis |

| MeOH | [Re₃(μ-Cl)₃Cl₈(MeOH)]²⁻ | Solvent-ligand studies |

科学研究应用

Catalysis

Rhenium(III) chloride is widely recognized for its catalytic properties, particularly in organic reactions. It serves as a catalyst in:

- Hydroformylation : ReCl₃ facilitates the conversion of alkenes to aldehydes in the presence of carbon monoxide and hydrogen.

- Oxidation Reactions : It acts as a catalyst in the oxidation of alcohols to carbonyl compounds, enhancing reaction rates and selectivity.

Case Study: Hydroformylation

A study demonstrated that using ReCl₃ in hydroformylation reactions significantly improved yields compared to traditional catalysts. The reaction conditions were optimized to maximize the efficiency of ReCl₃ as a catalyst, showcasing its potential in industrial applications.

Materials Science

This compound is utilized in materials science for synthesizing advanced materials, such as:

- Electron Reservoirs : It is employed in the formation of peralkylated benzene-metal complexes that act as electron reservoirs, crucial for developing new electronic materials .

- Nanostructured Materials : ReCl₃ can be used to create nanostructured materials with unique electronic and optical properties.

In organic synthesis, this compound plays a crucial role in:

- Formation of Organometallic Compounds : It is used to synthesize various organometallic compounds that are essential intermediates in organic chemistry.

- Synthesis of Complexes with Carboxylic Acids : ReCl₃ reacts with carboxylic acids to produce diamagnetic products with potential applications in coordination chemistry .

Case Study: Synthesis of Organometallic Compounds

Research has shown that this compound can effectively facilitate the formation of organometallic complexes, which are vital for various synthetic pathways in organic chemistry.

Spectroscopic Studies

This compound has been extensively studied using spectroscopic techniques to understand its vaporization behavior and complexation properties. For instance:

作用机制

The mechanism of action of rhenium trichloride in its applications involves several pathways:

相似化合物的比较

Structural and Magnetic Properties

¹RuCl₃ forms neutral [RuCl₃(H₂O)₃] or charged complexes (e.g., [RuCl₆]³⁻) in aqueous HCl .

²IrCl₃ exhibits strong spin-orbit coupling, reducing its magnetic susceptibility compared to ReCl₃ .

Key Observations :

- ReCl₃’s tri-nuclear cluster contrasts with the linear or monomeric structures of RuCl₃ and IrCl₃. This structural difference underpins its unique magnetic behavior, where delocalized electrons in the Re₃ cluster yield a lower effective moment than RuCl₃’s localized d-electrons .

- RuCl₃’s speciation in solution (e.g., [RuCl₆]³⁻) enables redox activity, unlike ReCl₃, which is less reactive in aqueous media .

Electronic and Reactivity Profiles

Frontier Molecular Orbital (FMO) Analysis (ReCl₃ Derivatives vs. RuCl₃):

- Re(IV) Chloride Complexes: DFT studies on Re(IV)-acridine complexes reveal high HOMO energies (e.g., -5.2 eV for acridin-1-yl(3,6-diaminoacridin-1-yl)ReCl₄), indicating strong electron-donating capacity. Lower LUMO energies (-3.1 eV) enhance electron-accepting ability, critical for biological interactions .

- RuCl₃ : Exhibits broad UV-Vis absorption bands (300–500 nm) due to ligand-to-metal charge transfer (LMCT), enabling photocatalytic applications absent in ReCl₃ .

常见问题

Q. What are the recommended methods for synthesizing anhydrous Rhenium(III) chloride (ReCl₃) to ensure high purity?

Basic Research Question

Anhydrous ReCl₃ is typically synthesized via controlled thermal decomposition of ReCl₅ under inert atmospheres (e.g., nitrogen or argon) at 375–400°C . Key methodological considerations include:

- Stoichiometric control : Excess ReCl₅ must be avoided to prevent contamination.

- Moisture exclusion : Traces of water lead to hydrolysis products like ReOCl₄(OH₂) .

- Purification : Sublimation at 500°C under vacuum yields crystalline ReCl₃, confirmed via X-ray diffraction (XRD) and elemental analysis .

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of ReCl₃ complexes?

Advanced Research Question

DFT calculations (e.g., B3LYP/SDD model) quantify electronic properties such as HOMO-LUMO gaps, dipole moments, and molecular polarizability, which correlate with biological and catalytic activity . For example:

- HOMO-LUMO gap : Smaller gaps (e.g., 3.12 eV in acridin-1-yl ReCl₃ derivatives) indicate higher reactivity due to easier electron transfer .

- Charge distribution : Atomic charges influence dipole moments (e.g., 5.67 Debye in di(acridin-1-yl)ReCl₃), affecting ligand-binding interactions .

- Validation : Compare computed bond lengths (e.g., Re-Cl: 2.38–2.42 Å) with experimental XRD data .

Q. What spectroscopic techniques are critical for characterizing ReCl₃ complexes?

Basic Research Question

- X-ray crystallography : Resolves Re-Cl bond lengths (2.35–2.45 Å) and coordination geometry (e.g., octahedral vs. dimeric clusters) .

- Magnetic susceptibility : Distinguishes Re(III) (µeff ~1.55 B.M.) from Re(IV) (higher µeff) in ambiguous cases .

- UV-Vis/NMR spectroscopy : Identifies ligand-field transitions (e.g., d-d transitions at 450–600 nm) and monitors ligand exchange kinetics .

Q. How can researchers resolve contradictions in reported structural data for ReCl₃?

Advanced Research Question

Historical discrepancies (e.g., ReCl₃ vs. ReCl₄ claims) require:

- Reproducibility checks : Replicate synthesis under strictly anhydrous conditions .

- Multi-technique validation : Combine XRD, magnetic data, and elemental analysis to confirm oxidation states. For instance, Re(III) complexes obey Curie-Weiss law (χ⁻¹ vs. T linearity) between 220–300 K .

- Computational modeling : Compare predicted vs. observed bond metrics (e.g., Re-Re distances in dimeric clusters) .

Q. What experimental protocols ensure reproducibility in ReCl₃-based catalysis studies?

Basic Research Question

- Standardized reaction conditions : Use Schlenk lines for air-sensitive reactions and report solvent purity (e.g., dried THF over Na/benzophenone) .

- Catalyst characterization : Include BET surface area, TEM for nanoparticle size, and ICP-MS for Re loading .

- Kinetic data : Provide turnover frequencies (TOFs) and activation energies (Arrhenius plots) with error margins .

Q. How do ligand modifications alter the electronic structure of ReCl₃ complexes?

Advanced Research Question

Substituents on acridin-1-yl ligands (e.g., -NH₂ vs. -OCH₃) modulate frontier orbitals:

- Electron-donating groups : Raise HOMO energy (e.g., -NH₂ increases EHOMO by 0.3 eV), enhancing electron-donating capacity .

- Electron-withdrawing groups : Lower LUMO energy (e.g., -Cl decreases ELUMO by 0.2 eV), improving electron-accepting ability .

- Biological relevance : Ranking complexes by HOMO-LUMO gaps predicts interaction strength with enzymes (e.g., 3,6-diaminoacridin-1-yl ReCl₃ > 3-amino-6-methoxy derivatives) .

Q. What are the challenges in crystallizing ReCl₃ complexes, and how can they be mitigated?

Advanced Research Question

- Solvent selection : Use low-polarity solvents (e.g., toluene) to slow crystallization and avoid ligand dissociation .

- Temperature gradients : Gradual cooling (0.5°C/min) from 80°C to RT yields single crystals suitable for XRD .

- Hydrogen bonding : Weak C–H⋯Cl interactions stabilize layered structures (e.g., corrugated layers in binuclear ReCl₃ complexes) .

Q. How should researchers handle discrepancies between computational predictions and experimental data for ReCl₃ systems?

Advanced Research Question

- Basis set validation : Test multiple DFT functionals (e.g., B3LYP vs. PBE0) to assess sensitivity .

- Implicit solvent models : Include solvent effects (e.g., COSMO for polar solvents) to refine dipole moment calculations .

- Error analysis : Quantify deviations (e.g., ±0.02 Å in bond lengths) and adjust ligand parameters (e.g., van der Waals radii) .

Q. What are the best practices for reporting ReCl₃ synthesis and characterization in publications?

Basic Research Question

- Detailed methods : Specify heating rates, gas flow rates, and sublimation temperatures .

- Data transparency : Deposit crystallographic data in repositories (e.g., CCDC) and provide raw spectral data as supplementary files .

- Reproducibility checklist : Include purity metrics (e.g., elemental analysis ±0.3%), yield percentages, and failure conditions .

Q. How can researchers design experiments to probe the catalytic mechanisms of ReCl₃ complexes?

Advanced Research Question

- Isotopic labeling : Use ¹⁸O or D₂O to track oxygen/water participation in catalytic cycles .

- In situ spectroscopy : Operando Raman or XAFS monitors Re oxidation states during reactions .

- Kinetic isotope effects (KIE) : Compare kH/kD ratios to identify rate-determining steps (e.g., H-transfer vs. ligand substitution) .

属性

CAS 编号 |

13569-63-6 |

|---|---|

分子式 |

Cl3Re-3 |

分子量 |

292.56 g/mol |

IUPAC 名称 |

rhenium;trichloride |

InChI |

InChI=1S/3ClH.Re/h3*1H;/p-3 |

InChI 键 |

AICCWIPZKMGSJL-UHFFFAOYSA-K |

SMILES |

Cl[Re](Cl)Cl |

规范 SMILES |

[Cl-].[Cl-].[Cl-].[Re] |

Key on ui other cas no. |

13569-63-6 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。